1,5-Dimethoxy-2-iodo-4-nitrobenzene

Description

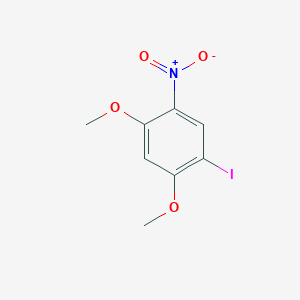

1,5-Dimethoxy-2-iodo-4-nitrobenzene is a substituted benzene derivative featuring two methoxy groups at positions 1 and 5, an iodine atom at position 2, and a nitro group at position 3. This compound combines electron-donating methoxy groups with electron-withdrawing nitro and iodine substituents, creating unique electronic and steric effects.

Properties

Molecular Formula |

C8H8INO4 |

|---|---|

Molecular Weight |

309.06 g/mol |

IUPAC Name |

1-iodo-2,4-dimethoxy-5-nitrobenzene |

InChI |

InChI=1S/C8H8INO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 |

InChI Key |

CUZGLTCGJFTYLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])I)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This scalable method eliminates transition metals, using potassium phosphate (K₃PO₄) as a base and molecular iodine (I₂) as the iodinating agent.

Procedural Details

Reagents :

-

4,5-Dimethoxy-2-nitrobenzoic acid

-

I₂ (1.5 equiv)

-

K₃PO₄ (2.0 equiv)

Conditions :

Steps :

-

The benzoic acid, I₂, and K₃PO₄ are combined in DMF.

-

Heating at 100°C promotes decarboxylation and iodination.

-

The product is isolated via filtration and recrystallization.

Mechanistic Insights :

Unlike classical Hunsdiecker reactions, this pathway avoids radical intermediates. The base facilitates deprotonation, generating a hypoiodite intermediate that undergoes concerted decarboxylation-iodination.

Advantages and Limitations

-

Cost-Effectiveness : No expensive metals required.

-

Drawbacks : Longer reaction times compared to metal-catalyzed methods.

Diazotization and Iodide Substitution

Reaction Overview

Adapted from the synthesis of 1-iodo-4-nitrobenzene, this method involves diazotization of 2,5-dimethoxy-4-nitroaniline followed by iodide substitution.

Procedural Details

Reagents :

-

2,5-Dimethoxy-4-nitroaniline

-

Concentrated H₂SO₄

-

NaNO₂ (0.25 g in 0.75 mL H₂O)

-

KI (1 g in 3 mL H₂O)

Conditions :

-

Temperature: 0–5°C (diazotization), room temperature (iodination).

Steps :

-

Diazotization: The aniline derivative is treated with H₂SO₄ and NaNO₂ at 0–5°C to form the diazonium salt.

-

Iodination: The diazonium salt is reacted with KI, yielding 1,5-dimethoxy-2-iodo-4-nitrobenzene after recrystallization.

Mechanistic Insights :

The diazonium intermediate acts as a leaving group, replaced by iodide via a nucleophilic aromatic substitution mechanism.

Advantages and Limitations

-

Accessibility : Uses inexpensive reagents.

-

Challenges : Requires strict temperature control to prevent diazonium decomposition.

Comparative Analysis of Methods

Mechanistic Considerations

Decarboxylative Pathways

Both metal-catalyzed and metal-free methods exploit the nucleophilic character of the aromatic ring. In the metal-catalyzed route, Ag(I) and Cu(II) stabilize the transition state, lowering the activation energy. The metal-free method relies on base-induced deprotonation to generate a reactive hypoiodite species.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 4 strongly activates the benzene ring for nucleophilic substitution at positions ortho and para to itself. Methoxy groups at positions 1 and 5 further influence regioselectivity.

Key Reactions:

-

Hydroxide Substitution:

Reaction with NaOH in polar aprotic solvents (e.g., DMSO) at 80°C replaces iodine with hydroxyl groups, yielding 1,5-dimethoxy-4-nitrobenzene-2-ol.-

Conditions: 10% NaOH, 80°C, 6 hours.

-

Yield: ~78% (isolated via column chromatography).

-

-

Amination:

Primary amines (e.g., methylamine) displace iodine under microwave irradiation (150°C, 30 min), forming 2-amino derivatives .

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, enabling diverse functionalization.

Table 1: Cross-Coupling Reactions and Yields

Electrophilic Substitution

Methoxy groups direct electrophiles to positions 3 and 6 (ortho/para to methoxy), but the nitro group deactivates the ring.

Nitration:

Further nitration under HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 3, forming 1,5-dimethoxy-2-iodo-3,4-dinitrobenzene .

Halogenation:

Chlorination (Cl₂, FeCl₃) occurs at position 6, producing 1,5-dimethoxy-2-iodo-4-nitro-6-chlorobenzene .

Reduction Reactions

The nitro group is selectively reduced to an amine using H₂/Pd-C or SnCl₂/HCl.

Example:

Radical Reactions

Iodine participates in radical-mediated transformations, such as:

-

Iodine Transfer:

Under UV light, the C–I bond cleaves homolytically, generating aryl radicals that dimerize or react with alkenes .

Thermal Stability and Decomposition

At temperatures >200°C, the compound undergoes decomposition via:

-

Nitro Group Rearrangement:

Forms trace amounts of 1,5-dimethoxy-2-iodo-3-nitrobenzene. -

Iodine Elimination:

Releases I₂, yielding 1,5-dimethoxy-4-nitrobenzene as the major product.

Mechanistic Insights

-

SNAr Reactivity:

The nitro group lowers the LUMO energy, stabilizing the Meisenheimer intermediate during nucleophilic attack. -

Cross-Coupling Efficiency:

Palladium catalysts preferentially activate the C–I bond over C–OMe due to lower bond dissociation energy (BDE: C–I = 234 kJ/mol vs. C–OMe = 272 kJ/mol) .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

1,5-Dimethoxy-2-iodo-4-nitrobenzene serves as a precursor for synthesizing complex organic molecules. It is particularly useful in the production of functionalized anilines, which are critical intermediates in pharmaceuticals and agrochemicals .

2. Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of substituents in this compound may enhance its lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation .

3. Material Science

Due to its chemical properties, this compound can be utilized in developing new materials with specific functionalities, such as sensors or catalysts .

Case Studies

Several studies have explored the biological activity and synthetic utility of this compound:

-

Anticancer Activity

A study assessed the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to significant cell death compared to untreated controls. The reported IC50 values ranged from 20 to 50 µM across different cell types . -

Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, the compound was tested against several bacterial strains. It exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Precursor for functionalized anilines | Essential for pharmaceuticals and agrochemicals |

| Biological Activity | Anticancer and antimicrobial properties | Significant cell death in cancer studies; MIC against Staphylococcus aureus at 32 µg/mL |

| Material Science | Development of new materials | Potential applications in sensors and catalysts |

Mechanism of Action

The mechanism of action of 1-iodo-2,4-dimethoxy-5-nitrobenzene depends on the specific application and the chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring towards electrophiles, while the nitro group deactivates it. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent types (halogens, nitro, methoxy) and their positions. Below is a comparative analysis with key examples from literature and databases:

Table 1: Structural and Physical Properties Comparison

Key Comparisons:

Halogen Substituents (I vs. Br, Cl, F): Iodine (I): The heavy atom effect enhances X-ray diffraction quality in crystallography , but iodine’s size increases steric hindrance compared to smaller halogens like Cl or Br. Bromine (Br): Seen in 1,5-dibromo-2-methoxy-4-nitrobenzene , bromine’s lower atomic weight reduces molecular density but offers milder reactivity in substitution reactions. Fluorine (F): Fluorinated analogs (e.g., 2-Fluoro-1-methyl-3-nitrobenzene ) exhibit stronger electronegativity, altering electronic distribution and acidity.

Nitro Group Positioning:

- The nitro group at position 4 (target compound) versus position 2 (dichloro analog ) affects regioselectivity in further reactions. Nitro at position 4 deactivates the ring more uniformly, reducing electrophilic substitution rates compared to para-nitro derivatives.

Methoxy vs. Methyl Groups: Methoxy groups (OCH₃) are stronger electron donors than methyl (CH₃), increasing solubility in polar solvents. For example, 4-nitro-1,3-dimethylbenzene is less polar than the target compound, impacting its application in aqueous-phase reactions.

Synthetic Challenges:

- The target compound’s synthesis likely involves iodination of a pre-nitrated dimethoxybenzene precursor. This contrasts with brominated analogs (e.g., ), where bromine can be introduced via electrophilic substitution under milder conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,5-Dimethoxy-2-iodo-4-nitrobenzene, and how can computational tools enhance route optimization?

- Methodological Answer : Begin by identifying precursor molecules with methoxy and nitro groups at positions 1, 4, and 5. Iodination at position 2 can be achieved via electrophilic substitution using iodine monochloride (ICl) in a controlled acidic medium. Computational tools like Reaxys and BKMS_METABOLIC databases provide high-accuracy synthetic route predictions by analyzing reaction feasibility, regioselectivity, and steric effects . Validate proposed routes with small-scale trials, monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns and electronic environments. The nitro group’s deshielding effect aids in distinguishing adjacent protons.

- XRD : For crystal structure determination, employ SHELXL for refinement and SHELXD for phase problem resolution. Visualize molecular geometry using ORTEP-3 to assess bond angles, torsional strain, and packing interactions .

- MS/IR : High-resolution mass spectrometry confirms molecular weight, while IR identifies nitro (1520–1350 cm) and methoxy (2850–2950 cm) functional groups.

Q. How should researchers address stability and storage challenges for this nitroaromatic compound?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) to identify degradation pathways (e.g., nitro group reduction or demethylation). Store samples in amber vials under inert gas (N/Ar) to prevent photolytic or oxidative decomposition. Regularly validate purity via HPLC and compare with freshly synthesized batches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural validation?

- Methodological Answer :

- Triangulation : Cross-validate NMR chemical shifts with DFT-calculated shielding constants (e.g., using Gaussian or ORCA). For XRD, ensure data completeness (>95%) and refine using SHELXL’s twin-law options if crystal twinning is suspected .

- Impurity Analysis : Use LC-MS to detect byproducts or isomers that may skew spectral interpretations.

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility that XRD static models might miss .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Computational Modeling : Perform Fukui function analysis or electrostatic potential mapping to predict reactive sites. For example, the nitro group’s meta-directing effect and methoxy’s para/ortho-directing behavior can be modeled using DFT (B3LYP/6-311+G(d,p)) .

- Experimental Tuning : Adjust reaction conditions (e.g., solvent polarity, Lewis acid catalysts like FeCl) to favor desired regiochemistry. Monitor intermediates via in-situ IR or Raman spectroscopy.

Q. How can thermal decomposition pathways be systematically studied to inform safe experimental design?

- Methodological Answer :

- Thermal Analysis : Use TGA-DSC under N/O atmospheres to identify exothermic decomposition events. Compare with computational pyrolysis simulations (e.g., ReaxFF MD) to predict fragmentation patterns .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energies () and assess autocatalytic risks.

- Safety Protocols : Integrate local exhaust ventilation and blast shields in reaction setups, referencing TCI America’s SDS guidelines for nitroaromatic compounds .

Q. What advanced methodologies enable the study of electronic effects in catalytic applications of this compound?

- Methodological Answer :

- Electrochemical Profiling : Use cyclic voltammetry to quantify redox potentials, correlating nitro group reduction with catalytic activity.

- Theoretical Studies : Conduct NBO (Natural Bond Orbital) analysis to evaluate charge distribution and resonance stabilization.

- Cross-Coupling Reactions : Explore Suzuki-Miyaura or Ullmann coupling reactions, optimizing Pd catalyst loading and ligand systems (e.g., XPhos) to leverage the iodo substituent’s reactivity .

Data Conflict Resolution & Methodological Rigor

Q. How should researchers design experiments to reconcile discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess prediction robustness.

- Control Experiments : Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects.

- Collaborative Validation : Engage in peer debriefing or inter-lab comparisons to rule out instrumentation bias .

Q. What frameworks ensure methodological rigor in studying this compound’s reactivity under atypical conditions (e.g., high pressure, microwave irradiation)?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to optimize reaction variables (pressure, temperature, time) while minimizing experimental runs.

- In-Situ Monitoring : Use high-pressure NMR or Raman probes to track real-time reaction dynamics.

- Benchmarking : Compare results with established protocols for structurally similar nitroaromatics (e.g., 1,3-dinitrobenzene) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.